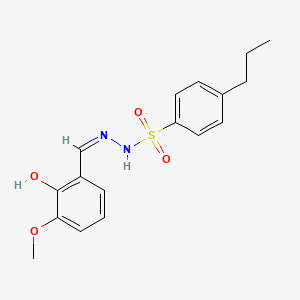
N'-(2-hydroxy-3-methoxybenzylidene)-4-propylbenzenesulfonohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(2-hydroxy-3-methoxybenzylidene)-4-propylbenzenesulfonohydrazide, also known as HMBPSH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied in vitro and in vivo. In
作用机制
The mechanism of action of N'-(2-hydroxy-3-methoxybenzylidene)-4-propylbenzenesulfonohydrazide involves the inhibition of various signaling pathways that play a role in inflammation, cancer, and diabetes. This compound inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and immune response. This compound also inhibits the activation of Akt and mTOR, which are signaling pathways that play a key role in cancer cell survival and proliferation. In addition, this compound activates AMPK, a signaling pathway that regulates energy metabolism and glucose uptake.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic mice.
实验室实验的优点和局限性
N'-(2-hydroxy-3-methoxybenzylidene)-4-propylbenzenesulfonohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. This compound is also stable under normal laboratory conditions and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is relatively insoluble in water and requires the use of organic solvents for dissolution. In addition, the purity of this compound can vary depending on the synthesis method used, which can affect its biological activity.
未来方向
There are several future directions for research on N'-(2-hydroxy-3-methoxybenzylidene)-4-propylbenzenesulfonohydrazide. One area of research is the development of this compound analogs with improved solubility and biological activity. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, the combination of this compound with other drugs or therapies could be explored for potential synergistic effects. Finally, the development of this compound-based drug delivery systems could improve the efficacy and safety of this compound for clinical use.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied in vitro and in vivo. This compound has been found to possess anti-inflammatory, anti-tumor, and anti-diabetic properties, and has several advantages for lab experiments. There are several future directions for research on this compound, including the development of analogs with improved solubility and biological activity, investigation of potential therapeutic applications in other diseases, and the development of drug delivery systems.
合成方法
N'-(2-hydroxy-3-methoxybenzylidene)-4-propylbenzenesulfonohydrazide can be synthesized using various methods, including a one-pot reaction, microwave-assisted synthesis, and reflux condensation. The one-pot reaction involves the reaction of 4-propylbenzenesulfonohydrazide with 2-hydroxy-3-methoxybenzaldehyde in the presence of a catalyst. Microwave-assisted synthesis involves heating the reactants in a microwave oven, while reflux condensation involves heating the reactants under reflux conditions. The yield and purity of this compound vary depending on the synthesis method used.
科学研究应用
N'-(2-hydroxy-3-methoxybenzylidene)-4-propylbenzenesulfonohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-diabetic properties. This compound has been found to inhibit the production of pro-inflammatory cytokines and the activation of NF-κB, a transcription factor that plays a key role in inflammation. In addition, this compound has been found to induce apoptosis in cancer cells and inhibit tumor growth. This compound has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic mice.
属性
IUPAC Name |
N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-4-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-5-13-8-10-15(11-9-13)24(21,22)19-18-12-14-6-4-7-16(23-2)17(14)20/h4,6-12,19-20H,3,5H2,1-2H3/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIUJLIFEICRRH-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=C(C(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6021006.png)

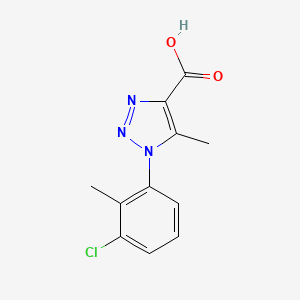
![2-methyl-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B6021047.png)
![N-(3-chloro-2-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6021054.png)
![2-[4-(4-methoxybenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6021059.png)
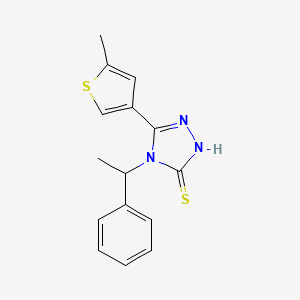
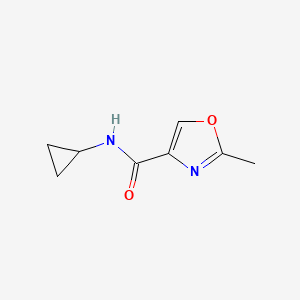
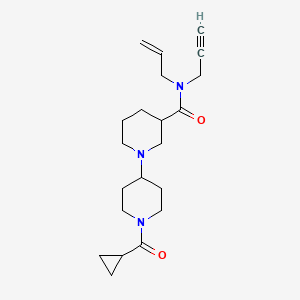
![ethyl 1-(2-hydroxyethyl)-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6021088.png)
![methyl N-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-beta-alaninate](/img/structure/B6021102.png)
![ethyl 7-[(dimethylamino)methyl]-4-hydroxy-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B6021105.png)
![potassium 4-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]benzenesulfonate](/img/structure/B6021119.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B6021127.png)